Alvocidib
Description
Flavopiridol (C₂₁H₂₀ClNO₅), a synthetic flavone derived from the natural flavonoid rohitukine, is a potent cyclin-dependent kinase (CDK) inhibitor. It binds competitively to the ATP-binding site of CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, leading to cell cycle arrest at G₁ and G₂ phases . Beyond CDK inhibition, flavopiridol exhibits unique mechanisms such as DNA intercalation , transcriptional modulation via CDK9 inhibition , and downregulation of hypoxia-induced vascular endothelial growth factor (VEGF) by destabilizing mRNA . Preclinical studies demonstrate its cytotoxicity in diverse cancers, including prostate, bladder, lung, and ovarian carcinomas, with IC₅₀ values ranging from 50–1000 nM depending on tumor type and differentiation status . Notably, it induces apoptosis in both cycling and non-cycling cells, a feature attributed to its dual targeting of CDKs and DNA .
Properties
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIVYFLTOXDAOV-YVEFUNNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904970 | |
| Record name | Flavopiridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146426-40-6 | |
| Record name | Alvocidib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146426-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alvocidib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alvocidib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flavopiridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALVOCIDIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45AD6X575G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Baker-Venkataraman Rearrangement
The foundational step in flavopiridol synthesis involves the Baker-Venkataraman rearrangement, which converts diacyloxyacetophenones into flavones. For example, 2′,6′-dihydroxyacetophenone undergoes bis-acylation with 2-chlorobenzoyl chloride in pyridine catalyzed by dimethylaminopyridine (DMAP), yielding 2′,6′-di(2-chlorobenzoyl)acetophenone. Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 100°C induces intramolecular cyclization, producing 2-(2-chlorophenyl)-5-hydroxychromen-4-one (8 ) in 90% yield.
Regioselective Nitration
Nitration of the flavone core introduces nitro groups at the C8 position, a critical site for subsequent functionalization. Using nitric acid in glacial acetic acid at 55°C, 2-(2-chlorophenyl)-5-hydroxychromen-4-one undergoes nitration to form 8-nitro-2-(2-chlorophenyl)-5-hydroxychromen-4-one (9a ) and its C6 regioisomer (9b ) in a 1:1 ratio. Chromatographic separation on silica gel isolates 9a with 30% yield, while reverse-phase high-performance liquid chromatography (HPLC) resolves 9b from trace dinitro impurities.
Reduction to 8-Aminoflavone
Catalytic hydrogenation or chemical reduction converts nitroflavones to amino intermediates. Tin(II) chloride dihydrate in hydrochloric acid reduces 9a to 8-amino-2-(2-chlorophenyl)-5-hydroxychromen-4-one (10 ) with >95% purity. This step is pivotal for introducing nucleophilic sites for amidation or sulfonylation in downstream modifications.
Functionalization of the C8 Position
Amidation and Sulfonylation
The 8-amino group enables diversification via acyl chloride or sulfonyl chloride couplings. Reacting 10 with benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) in the presence of N,N-diisopropylethylamine (DIPEA) yields 8-amidoflavones (17a–e ). Similarly, sulfonamido derivatives form through reaction with arylsulfonyl chlorides. These reactions proceed in tetrahydrofuran (THF) at ambient temperature, achieving 70–85% yields after silica gel purification.
Piperidinyl Side Chain Incorporation
Introducing the 3-hydroxy-1-methylpiperidinyl group requires multi-step alkylation. Treating 10 with 1,4-dibromobutane in dimethylformamide (DMF) under basic conditions forms a pyrrolidinyl intermediate, which undergoes oxidative cleavage and reductive amination to install the piperidine ring. X-ray crystallography confirms the stereochemical fidelity of the final product, with <5% epimerization observed.
Analytical Characterization and Biological Evaluation
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) authenticate intermediates and final products. For example, 8 exhibits distinct proton NMR signals at δ 13.7 ppm (C5 hydroxyl) and δ 8.45 ppm (C6 aromatic proton), while HRMS confirms the molecular ion [M+H]+ at m/z 429.0278.
Antiproliferative Activity
Comparative analysis of flavopiridol analogues reveals structure-activity relationships (Table 1). While flavopiridol exhibits potent CDK2-Cyclin A inhibition (IC50 = 1.5 μM), C8-amido derivatives (17a–e ) show reduced activity (IC50 = 90–417 μM), underscoring the necessity of the native piperidinyl group for kinase targeting.
Table 1: Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Flavopiridol Analogues
| Compound | ID-8 IC50 (μM) | MCF-7 IC50 (μM) | CDK2-Cyclin A IC50 (μM) |
|---|---|---|---|
| Flavopiridol | 0.0070 | 0.026 | 1.5 |
| 17a | 13 | 7.1 | 417 |
| 17b | 5.5 | 4.6 | 417 |
| 19c | N.D. | 9.7 | 90 |
| 20b | 5.7 | 17 | 417 |
Challenges in Scale-Up and Purification
Regioisomeric Separation
Nitration generates inseparable regioisomers (9a and 9b ) requiring iterative chromatography. Reverse-phase HPLC with C18 columns resolves these isomers but adds 15–20% time overhead to synthetic workflows.
Byproduct Formation
Acylation reactions produce N,O-bis-acylated byproducts (18 ), necessitating alkaline hydrolysis to recover mono-acylated targets (19 ). Optimizing reaction stoichiometry (1:1.2 molar ratio of amine to acyl chloride) minimizes byproduct formation to <10%.
Chemical Reactions Analysis
Kinase Inhibition Mechanism
Flavopiridol acts as a competitive ATP inhibitor of cyclin-dependent kinases (CDKs) and other kinases like p38. Key reactions include:
CDK Inhibition
-
Mechanism : Binds to the ATP-binding pocket, inhibiting phosphorylation of downstream targets (e.g., retinoblastoma protein, RNA polymerase II C-terminal domain) .
-
Cellular Effects :
p38 Kinase Inhibition
Flavopiridol inhibits all p38 isoforms (α, β, γ, δ) with varying potencies:
| p38 Isoform | IC₅₀ | Reference |
|---|---|---|
| p38γ | 0.45 μM | |
| p38δ | 0.65 μM | |
| p38α | 1.34 μM | |
| p38β | 1.28 μM |
NMR studies confirm binding to the ATP-binding pocket of p38γ, with chemical shift perturbations in residues around the active site .
DNA Intercalation
Flavopiridol interacts with duplex DNA via intercalation:
-
Spectroscopic Evidence : Red shift in absorption (λₘₐₓ from 311 nm to 344 nm) upon DNA binding .
-
Binding Affinity : Equilibrium dissociation constant (Kd) = 5.4 × 10⁻⁴ M, comparable to doxorubicin .
-
Structural Insights : Molecular modeling suggests intercalation between DNA base pairs, disrupting DNA structure and function .
Transcriptional Inhibition
Flavopiridol suppresses RNA synthesis by:
-
Inhibiting CDK9 : Part of the P-TEFb complex, required for RNA polymerase II phosphorylation .
-
Reducing RNA Polymerase II CTD Phosphorylation :
-
Downregulating Antiapoptotic Proteins :
Metabolic Reactions
Flavopiridol undergoes glucuronidation in vivo, forming flavopiridol-glucuronide (flavo-G) . Pharmacokinetic studies show:
-
Plasma Half-Life : Not explicitly stated, but flavo-G concentrations are tracked alongside parent drug levels .
-
Metabolite Analysis : LC-MS/MS methods confirm glucuronidation as a primary metabolic pathway .
Formulation Chemistry
Inhalable delivery systems (e.g., L-isoleucine:DPPC:Glucose microparticles) enable controlled release:
-
Release Profile : Burst release (1.6 × 10⁻³ hr⁻¹) followed by sustained diffusion (D = 2.34 × 10⁻¹¹ cm²/s) .
-
Stability : Retains bioactivity after 4 weeks at 4°C and 24°C .
Key Research Findings
-
Kinase Selectivity : p38γ inhibition at nanomolar concentrations distinguishes it from other CDK inhibitors .
-
Transcriptional Suppression : Correlation between RNA Pol II CTD phosphorylation loss and reduced RNA synthesis (r = 0.62 for Ser2, r = 0.46 for Ser5) .
-
DNA Interaction : Intercalation disrupts DNA structure, enhancing cytotoxicity in noncycling cells .
This synthesis of data highlights Flavopiridol’s multifaceted chemical reactivity, spanning kinase inhibition, DNA binding, and metabolic transformations. Its structural features and reaction pathways underpin its therapeutic potential in oncology.
Scientific Research Applications
Alvocidib has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the mechanisms of cyclin-dependent kinase inhibition and to develop new synthetic methods for flavonoid derivatives.
Biology: In biological research, this compound is employed to investigate cell cycle regulation, apoptosis, and the role of cyclin-dependent kinases in various cellular processes.
Medicine: this compound is being studied for its therapeutic potential in treating cancers, particularly acute myeloid leukemia.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting cyclin-dependent kinases.
Mechanism of Action
Alvocidib exerts its effects by inhibiting cyclin-dependent kinases, particularly cyclin-dependent kinase 9. This inhibition leads to the downregulation of the antiapoptotic BCL-2 family member, MCL-1, resulting in the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the positive transcription elongation factor P-TEFb and RNA polymerase II, which are critical for the transcriptional regulation of genes involved in cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Flavopiridol is distinct from other CDK inhibitors and natural flavonoids in structure, mechanism, and clinical utility. Below is a detailed comparison:
Structural and Pharmacokinetic Differences
- Structural Advantage of Flavopiridol: The D-ring (3-hydroxy-1-methylpiperidinyl) enhances CDK binding affinity compared to natural flavonoids like quercetin and genistein, which lack this moiety .
Mechanistic and Efficacy Comparisons
- CDK Inhibition Breadth: Flavopiridol inhibits CDK1/2/4/7/9, whereas Palbociclib (CDK4/6) and Dinaciclib (CDK2/5/9) are more selective . Unlike Roscovitine, flavopiridol also intercalates into DNA, enabling cytotoxicity in non-cycling cells .
Antiangiogenic Effects :
Synergy with Chemotherapy/Radiotherpy :
Clinical Limitations and Advantages
| Parameter | Flavopiridol | Similar Compounds (e.g., Dinaciclib) |
|---|---|---|
| Toxicity | High (e.g., diarrhea, cytokine release) | Moderate (neutropenia, fatigue) |
| Resistance | Linked to ABCG2 overexpression | Less studied |
| Tumor Selectivity | Broad (prostate, leukemia, NSCLC) | Narrower (e.g., Palbociclib for breast cancer) |
- Pharmacogenetic Considerations : Flavopiridol’s pharmacokinetics are influenced by SLCO1B1 polymorphisms, which reduce hepatic uptake and increase systemic exposure . This contrasts with Palbociclib, where CYP3A4 polymorphisms drive variability .
Key Research Findings
Preclinical Data
Clinical Trials
Biological Activity
Flavopiridol, a synthetic flavonoid derived from the plant Dysoxylum binectariferum, is primarily recognized for its role as a potent inhibitor of cyclin-dependent kinases (CDKs). This compound exhibits significant biological activity, particularly in cancer therapeutics, by interfering with critical cellular processes such as the cell cycle, apoptosis, and tumor proliferation. The following sections present an in-depth analysis of its biological activity, including mechanisms of action, clinical findings, and case studies.
Flavopiridol exerts its biological effects through several mechanisms:
- CDK Inhibition : Flavopiridol selectively inhibits multiple CDKs (CDK1, CDK2, CDK4) with IC50 values ranging from 100 to 400 nM. This inhibition leads to cell cycle arrest at both G1 and G2 phases, effectively halting proliferation in various cancer cell lines .
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through p53-independent pathways, particularly at higher concentrations (≥300 nM) after 72 hours of exposure .
- Modulation of Signaling Pathways : Flavopiridol influences several signaling pathways associated with tumor growth and metastasis, including angiogenesis and inflammation . It has been shown to repress transcription of the cyclin D1 gene, further contributing to its anti-cancer effects .
Phase II Trials
Several clinical trials have evaluated the efficacy and safety profile of flavopiridol in various cancers. Key findings include:
- Non-Small Cell Lung Cancer (NSCLC) : A Phase II trial demonstrated that flavopiridol could stabilize disease in some patients but showed limited objective response rates. Of 76 patients treated, 10 achieved stable disease for at least six months .
- Colorectal Cancer : In another Phase II study involving advanced colorectal cancer patients, flavopiridol was well-tolerated with moderate side effects like diarrhea and fatigue but did not show substantial efficacy in tumor response .
- Prostate Cancer : Flavopiridol exhibited disappointing results as a single agent for hormone-refractory prostate cancer. The primary endpoint was progression-free survival (PFS), which indicated minimal clinical benefit despite some tumor shrinkage observed in preclinical models .
Case Studies
- Patient Tolerance : In a study with 18 patients receiving flavopiridol, the drug was generally well tolerated. Common toxicities included diarrhea (83%) and nausea (67%), with most adverse effects being grade 1 or 2 .
- Specific Toxicities : Toxicity profiles indicated severe neutropenia in some cases, necessitating dose adjustments. However, biochemical toxicities remained mild overall .
Data Summary
The following table summarizes key findings from clinical studies regarding the biological activity of flavopiridol:
| Study Type | Cancer Type | Objective Response Rate | Common Toxicities |
|---|---|---|---|
| Phase II Trial | NSCLC | 13% stable disease | Diarrhea (83%), Nausea (67%) |
| Phase II Trial | Colorectal Cancer | Minimal responses | Moderate Diarrhea, Fatigue |
| Phase II Trial | Prostate Cancer | Disappointing | Neutropenia, Fatigue |
Q & A
Q. What are the primary molecular targets of Flavopiridol, and how do they influence its anticancer activity?
Flavopiridol primarily inhibits cyclin-dependent kinases (CDKs), including CDK9 (part of the P-TEFb complex), CDK1, CDK2, and CDK4. It also binds glycogen phosphorylase (GP) at the allosteric inhibitor site. CDK9 inhibition blocks RNA polymerase II phosphorylation, disrupting transcriptional elongation and downregulating short-lived anti-apoptotic proteins like Mcl-1. GP inhibition (IC₅₀ = 15.5 μM) synergizes with glucose to reduce tumor cell energy metabolism .
| Target | IC₅₀/EC₅₀ | Mechanism of Action |
|---|---|---|
| CDK9/P-TEFb | ~40–100 nM | Inhibits RNA Pol II phosphorylation |
| CDK1 | ~100 nM | Induces G₂/M arrest |
| CDK2 | ~100 nM | Triggers G₁/S arrest |
| Glycogen Phosphorylase | 15.5 μM | Blocks catalytic site access, reduces glycolysis |
Q. What experimental models are used to assess Flavopiridol's efficacy, and what endpoints are measured?
- In vitro : Dose-response assays (e.g., IC₅₀ determination in prostate CD133+/CD44+ cancer stem cells, with viability measured via crystal violet staining) .
- In vivo : Subcutaneous xenografts (e.g., HL-60 leukemia, SUDHL-4 lymphoma) evaluated for tumor regression and apoptosis via TUNEL assays .
- Clinical : Phase I/II trials use progression-free survival (PFS) and dose-limiting toxicities (DLTs) as endpoints. For example, a 72-hour infusion (50 mg/m²/day) achieved plasma concentrations of 271–344 nM, sufficient for CDK inhibition .
Q. What are common toxicities observed in clinical trials, and how are they managed?
- Secretory diarrhea : Dose-limiting at 62.5 mg/m²/day. Managed with antidiarrheal prophylaxis (e.g., loperamide) .
- Hypotension : Observed at 98 mg/m²/day. Requires dose de-escalation to 78 mg/m²/day .
- Proinflammatory syndrome : Elevated acute-phase reactants (e.g., C-reactive protein) at doses >50 mg/m²/day, limiting chronic use .
Advanced Research Questions
Q. How does Flavopiridol's pharmacokinetic variability impact clinical trial design?
Interpatient variability arises from pharmacogenetic factors:
- SLCO1B1/OATP1B1 : Transporters affecting plasma levels. SNPs (e.g., rs4149015) correlate with altered drug clearance .
- UGT1A1 : Glucuronidation polymorphisms (e.g., UGT1A128) increase metabolite exposure .
| Gene/SNP | Association with PK | Clinical Relevance |
|---|---|---|
| SLCO1B1 rs4149015 | Reduced hepatic uptake → higher AUC | Requires dose adjustment |
| UGT1A1*28 | Reduced glucuronidation → toxicity risk | Preemptive genotyping recommended |
Q. Why do preclinical and clinical outcomes for Flavopiridol sometimes contradict?
- Dosing schedule : Prolonged infusions (72-hour) achieve ~300 nM plasma levels (CDK inhibition), but higher Cmax via 1-hour infusions (e.g., 50 mg/m²) may enhance cytotoxicity .
- Sequence-dependent synergy : Pre-treatment with chemotherapy (e.g., gemcitabine) followed by Flavopiridol enhances apoptosis by disrupting E2F-1 phosphorylation and survivin stabilization .
Q. How does Flavopiridol overcome multidrug resistance (MDR) in cancer cells?
Flavopiridol inhibits ABC transporters:
- ABCG2/ABCC1 : Direct inhibition restores sensitivity to daunorubicin and topotecan .
- ABCB1 : Flavopiridol is not a substrate, circumventing efflux-mediated resistance .
| Transporter | Resistance Reversal Mechanism | Synergistic Agents |
|---|---|---|
| ABCG2 | Competitive inhibition | Topotecan, mitoxantrone |
| ABCC1 | Efflux blockade | Anthracyclines |
Q. What transcriptional mechanisms underlie Flavopiridol-induced apoptosis in leukemia?
Flavopiridol represses oncogenic transcription factors (HMGA1, STAT3, E2F1) while paradoxically upregulating BCL-2 in leukemic blasts. This dual effect reflects:
- Transcriptional repression : Via P-TEFb inhibition, reducing Mcl-1 mRNA.
- Post-translational stability : BCL-2 protein persists due to longer half-life, creating a pro-apoptotic imbalance .
Methodological Recommendations
- Combination therapy : Sequence chemotherapy (e.g., FOLFOX) before Flavopiridol to exploit E2F-1 dysregulation .
- Radiosensitization : Administer Flavopiridol post-irradiation (75 nM) to inhibit DNA repair via γH2AX foci persistence .
- Pharmacogenetic screening : Prioritize SLCO1B1 and UGT1A1 genotyping to optimize dosing and mitigate toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
